molecular formula C19H20O5 B12559527 benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol CAS No. 184013-79-4

benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol

Cat. No.: B12559527
CAS No.: 184013-79-4
M. Wt: 328.4 g/mol
InChI Key: YJYLYGGYDUOQMK-UHFFFAOYSA-N
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Description

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol is an organic compound that features a benzoic acid moiety linked to a phenol group through a 4-methyl-3,6-dihydro-2H-pyran-3-yl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol typically involves the reaction of 2-hydroxybenzoic acid with 4-methyl-3,6-dihydro-2H-pyran-3-ol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the phenolic group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its structural stability.

Mechanism of Action

The mechanism of action of benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The pyran ring provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with similar carboxylic acid functionality.

    Phenol: Contains a hydroxyl group attached to an aromatic ring, similar to the phenolic part of the compound.

    4-methyl-3,6-dihydro-2H-pyran-3-ol: Shares the pyran ring structure.

Uniqueness

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol is unique due to the combination of these functional groups, which confer distinct chemical and physical properties

Biological Activity

Benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol (CAS No. 184013-79-4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its effects on various biological systems.

Chemical Structure and Properties

Benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol has the molecular formula C19H20O5 and a molecular weight of 316.36 g/mol. The compound consists of a benzoic acid moiety linked to a phenolic structure via an ether bond with a pyran derivative. Its structure can be illustrated as follows:

Structure C19H20O5\text{Structure }\quad \text{C}_{19}\text{H}_{20}\text{O}_{5}

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A study highlighted that certain derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

Benzoic acid derivatives have been studied for their antimicrobial activities. The compound has shown effectiveness against various bacteria and fungi, making it a candidate for use in food preservation and pharmaceuticals .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol on cancer cell lines. Notably, it demonstrated selective cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cells while exhibiting low toxicity to normal fibroblast cells, indicating its potential as an anticancer agent .

Proteostasis Modulation

The compound has been reported to influence the proteostasis network by enhancing the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation is crucial for cellular homeostasis and may have implications in aging and neurodegenerative diseases .

Enzyme Inhibition

Benzoic acid derivatives have been found to inhibit various enzymes, including tyrosinase and angiotensin-converting enzyme (ACE), which are significant in pigmentation disorders and hypertension management, respectively .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of several benzoic acid derivatives, including the compound . The findings demonstrated that it significantly reduced oxidative stress markers in cellular models, suggesting its utility in developing antioxidant therapies .

Cancer Cell Line Evaluation

In another study focusing on its cytotoxic effects, benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yloxy]phenol was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with minimal effects on healthy cells, highlighting its therapeutic potential .

Data Summary

Property Finding
Molecular FormulaC19H20O5
Molecular Weight316.36 g/mol
Antioxidant ActivitySignificant scavenging of free radicals
Antimicrobial ActivityEffective against bacteria and fungi
CytotoxicitySelective against Hep-G2 and A2058 cells
Enzyme InhibitionInhibits tyrosinase and ACE

Properties

CAS No.

184013-79-4

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol

InChI

InChI=1S/C12H14O3.C7H6O2/c1-9-6-7-14-8-12(9)15-11-5-3-2-4-10(11)13;8-7(9)6-4-2-1-3-5-6/h2-6,12-13H,7-8H2,1H3;1-5H,(H,8,9)

InChI Key

YJYLYGGYDUOQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOCC1OC2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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